molecular formula C26H20O B12965745 4-Tritylbenzaldehyde

4-Tritylbenzaldehyde

Cat. No.: B12965745
M. Wt: 348.4 g/mol
InChI Key: YWULAFVWSDEWQB-UHFFFAOYSA-N
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Description

4-Tritylbenzaldehyde is an organic compound with the molecular formula C26H20O. It is characterized by a benzaldehyde moiety substituted with a trityl group at the para position. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tritylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with triphenylmethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Tritylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Tritylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tritylbenzaldehyde involves its interaction with various molecular targets. The trityl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is particularly reactive, enabling the formation of Schiff bases, oximes, and other derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Tritylbenzaldehyde is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to simpler benzaldehyde derivatives .

Properties

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

4-tritylbenzaldehyde

InChI

InChI=1S/C26H20O/c27-20-21-16-18-25(19-17-21)26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H

InChI Key

YWULAFVWSDEWQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

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